molecular formula C10H14ClN3O B1601193 N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea CAS No. 42471-42-1

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea

Cat. No.: B1601193
CAS No.: 42471-42-1
M. Wt: 227.69 g/mol
InChI Key: SMKIWKDSJWTNOO-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea (CAS 42471-42-1) is a urea derivative featuring a 2-chloroethyl group and a 2-pyridinylethyl substituent on adjacent nitrogen atoms. Its molecular formula is C₁₀H₁₄ClN₃O, with a molecular weight of 227.69 g/mol.

Properties

IUPAC Name

1-(2-chloroethyl)-3-(2-pyridin-2-ylethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-5-8-14-10(15)13-7-4-9-3-1-2-6-12-9/h1-3,6H,4-5,7-8H2,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKIWKDSJWTNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)NCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522296
Record name N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-42-1
Record name N-(2-Chloroethyl)-N'-[2-(pyridin-2-yl)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40522296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The typical preparation of N-(2-chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea involves the reaction of a chloroethyl isocyanate or chloroethyl amine derivative with a 2-(2-pyridinyl)ethyl amine or its equivalent. The key step is the formation of the urea bond by nucleophilic attack of the amine on an isocyanate or through carbamoylation reactions.

Preparation via Reaction of 2-Chloroethyl Isocyanate with 2-(2-Pyridinyl)ethylamine

A well-documented and efficient method involves the direct nucleophilic addition of 2-(2-pyridinyl)ethylamine to 2-chloroethyl isocyanate, yielding the target urea compound. This method is favored due to its straightforwardness and high selectivity.

  • Procedure:

    • The 2-(2-pyridinyl)ethylamine is dissolved in an anhydrous organic solvent such as methylene chloride or acetone.
    • 2-Chloroethyl isocyanate is added dropwise under stirring at ambient temperature.
    • The reaction mixture is stirred for several hours (typically 8–24 hours) to ensure complete conversion.
    • The solvent is removed under reduced pressure.
    • The crude product is purified by chromatography (e.g., alumina column chromatography developed with chloroform) and recrystallized from suitable solvent mixtures (e.g., acetone-ether) to obtain pure this compound.
  • Advantages:

    • Mild reaction conditions.
    • High purity of final product after purification.
    • Good yields reported in similar urea syntheses (e.g., 60–85% yield range).
  • Example from Related Compound Synthesis:

    • A similar procedure was reported for the preparation of N-(2-chloro-4-pyridyl)-N'-phenylurea by reacting 2-chloro-4-aminopyridine with phenyl isocyanate in dry acetone at room temperature for 8 hours, followed by chromatographic purification and recrystallization, yielding 346 mg from 2 mmol scale.

Alternative Method: Carbamoylation Using Carbonyl Chlorides and Amines

Another approach involves the synthesis of substituted 2-chloropyridine intermediates followed by carbamoylation with amines to form urea derivatives.

  • Key Steps:

    • Preparation of substituted 2-chloropyridines via reaction of pyridine-1-oxides with aromatic carbonyl chlorides in the presence of a base (e.g., triethylamine) in organic solvents like methylene chloride or chlorobenzene.
    • Subsequent reaction of these intermediates with amines or isocyanates to form the urea linkage.
  • Process Highlights:

    • The aromatic carbonyl chloride is added dropwise to a solution of pyridine-1-oxide and base at controlled temperatures (−20 °C to 200 °C).
    • After reaction completion, the mixture is worked up by acid-base extraction and steam distillation to isolate the chloropyridine intermediate.
    • This intermediate can then be converted into the target urea by reaction with 2-chloroethylamine derivatives.
  • Yields and Purity:

    • Yields for the chloropyridine intermediates range from 60% to 85% theoretical.
    • Final urea derivatives are purified by distillation or recrystallization.
  • Reference Example:

    • Preparation of 2-chloro-5-methylpyridine as an intermediate was achieved by reacting 3-methylpyridine-1-oxide with benzoyl chloride and triethylamine in chlorobenzene, followed by phosgene treatment and steam distillation.

Synthesis via Nucleophilic Addition of Anilines to 2-Chloroethyl Isocyanate

In related urea syntheses involving 2-chloroethyl groups, nucleophilic addition of anilines to 2-chloroethyl isocyanate has been employed.

  • Method Details:

    • Aniline derivatives are reacted with 2-chloroethyl isocyanate in methylene chloride at room temperature.
    • The resulting urea derivatives are isolated and purified by standard chromatographic techniques.
    • This method has been used for preparing various N-(2-chloroethyl)urea derivatives with different aromatic substituents.
  • Relevance:

    • Although the substituent here is aniline, the method is adaptable to 2-(2-pyridinyl)ethylamine due to similar nucleophilic properties.

Analytical and Purification Techniques

  • Chromatography:

    • Alumina column chromatography with chloroform as eluent is commonly used for purification.
  • Recrystallization:

    • Solvent mixtures such as acetone-ether or ethanol-based solvents are employed to recrystallize the final product for enhanced purity.
  • Characterization:

    • Melting point determination (e.g., 85–210 °C range depending on derivative).
    • NMR spectroscopy and chromatographic purity analyses are used to confirm structure and purity.

Summary Table of Preparation Methods

Method No. Starting Materials Key Conditions Purification Yield Range References
1 2-(2-pyridinyl)ethylamine + 2-chloroethyl isocyanate Room temp, 8–24 h, dry solvent (CH2Cl2, acetone) Alumina chromatography, recrystallization 60–85%
2 Substituted pyridine-1-oxide + aromatic carbonyl chloride + base 40–160 °C, inert solvent (chlorobenzene) + phosgene treatment Steam distillation, extraction, distillation 60–85%
3 Aniline derivatives + 2-chloroethyl isocyanate Room temp, methylene chloride Chromatography Moderate

Research Findings and Notes

  • The reaction of amines with 2-chloroethyl isocyanate is highly selective and efficient, producing urea derivatives with good yields and purity.
  • The stability of alkyl chlorides such as 2-chloroethyl derivatives allows for storage and handling under ambient conditions without significant decomposition.
  • The use of chromatographic purification and recrystallization is critical for isolating analytically pure compounds.
  • Alternative synthetic routes involving pyridine-1-oxide intermediates and carbonyl chlorides provide access to substituted chloropyridines, which can be further functionalized to the target urea compounds.
  • The choice of solvent, temperature, and purification method significantly impacts the yield and purity of the final product.

Chemical Reactions Analysis

Nitrosation Reactions

Chloroethyl ureas undergo nitrosation in acidic media to form nitrosoureas, a reaction critical for generating alkylating agents. For example:

  • Conditions : Sodium nitrite in formic acid, hydrochloric acid, or glacial acetic acid at 0–50°C .

  • Regioselectivity : Influenced by substituent nucleophilicity and steric effects. Pyridinyl groups may direct nitrosation to the less hindered nitrogen (N-3 position) .

Table 1: Nitrosation Outcomes in Analogous Ureas

Substituent PatternMajor ProductYield (%)Conditions
N-(2-Chloroethyl)-N′-phenylN-1 Nitrosourea65–7885% Formic acid, 0°C
N-(2-Chloroethyl)-N′-cyclohexylN-1 Nitrosourea (exclusive)82Glacial acetic acid
N-(2-Chloroethyl)-N′-(4-fluorophenyl)Mixture (N-1:N-3 = 3:1)7498% Formic acid

For N-(2-chloroethyl)-N′-[2-(2-pyridinyl)ethyl]urea, the electron-withdrawing pyridinyl group may reduce N-3 nucleophilicity, favoring N-1 nitrosation.

Coordination with Metal Ions

The pyridinyl group enables coordination to transition metals. For example, N,N-dialkyl-N′-(pyridin-2-yl)ureas form stable Cu(II) complexes:

  • General Procedure : Reacting the urea ligand with CuCl₂·5H₂O in methanol/i-PrOH yields complexes of the form [CuL₂Cl]⁺[Cl]⁻ or [CuL₂Cl₂] .

  • Structural Features : Pyridinyl nitrogen and urea carbonyl oxygen act as bidentate ligands, forming square-planar or octahedral geometries .

Table 2: Stability Constants of Pyridinyl Urea Complexes

Metal IonLog K (Stability Constant)Observed Geometry
Cu(II)12.4 ± 0.3Square-planar
Pt(II)9.8 ± 0.2Octahedral

Hydrolysis and Degradation

Chloroethyl ureas degrade in aqueous solutions via two pathways:

  • Alkylation : Release of 2-chloroethylazohydroxide, which alkylates biomolecules.

  • Carbamoylation : Formation of isocyanates that react with amino groups .

Key Findings :

  • pH Sensitivity : Degradation accelerates at pH > 8, with a half-life of <1 hour in alkaline conditions .

  • Plasma Protein Interaction : Albumin catalyzes decomposition via nonspecific binding, reducing half-life by 40% .

Cyclization Reactions

Intramolecular cyclization of chloroethyl ureas generates heterocyclic compounds. For example:

  • Base-Induced Cyclization : Forms 4,5-dihydrooxazol-2-amine derivatives under mild conditions (e.g., DBU in acetonitrile) .

  • Thermal Cyclization : Heating in ethanol yields imidazolidinones via elimination of HCl .

Table 3: Cyclization Yields in Related Systems

Starting MaterialProductYield (%)Conditions
N-(2-Chloroethyl)-N′-phenylurea1-Phenylimidazolidin-2-one88DBU, 25°C
N-(2-Chloroethyl)-N′-benzylurea4-Benzyl-1,3-diazepan-2-one72Reflux, EtOH

Substitution Reactions

The 2-chloroethyl group participates in nucleophilic substitutions:

  • With Amines : Forms bis-ureas (e.g., reaction with ethylenediamine) .

  • With Thiols : Generates thioether-linked conjugates .

Mechanistic Insight :

  • Sₙ2 Pathway : Chloride displacement by nucleophiles (e.g., –SH, –NH₂) in polar aprotic solvents .

  • Steric Effects : Bulky pyridinyl substituents reduce reaction rates by 30–50% compared to phenyl analogs .

Antiproliferative Activity

While not a chemical reaction per se, N-(2-chloroethyl)ureas exhibit cytotoxicity via DNA crosslinking and tubulin binding:

  • IC₅₀ Values : 0.5–5 µM in HeLa and MCF-7 cell lines .

  • Mechanism : Alkylation of β-tubulin’s Glu198 residue, disrupting microtubule dynamics .

Scientific Research Applications

Chemistry: N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea is used as a building block in organic synthesis, allowing for the creation of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: There is interest in the potential therapeutic applications of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea, particularly in the development of new drugs targeting specific pathways.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N’-[2-(2-pyridinyl)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pyridinyl group may also participate in binding interactions, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

Chloroethyl Ureas

Chloroethyl-substituted ureas are a class of compounds studied for their anticancer activity. Key comparisons include:

  • N-Phenyl-N'-(2-chloroethyl)ureas (CEUs) : These compounds, such as those in and , exhibit microtubulin inhibition by mimicking the trimethoxyphenyl moiety of combretastatin A-3. They induce apoptosis in cancer cells by disrupting microtubule dynamics, with IC₅₀ values in the low micromolar range .
  • Styryl-N-phenyl-N'-(2-chloroethyl)ureas : These derivatives demonstrate potent antiproliferative activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with structural modifications (e.g., styryl groups) enhancing potency .

Key Differences :

  • Pyridine’s nitrogen may facilitate hydrogen bonding, improving bioavailability .

Pyridinyl Ureas

Pyridinyl-containing ureas are explored for diverse applications:

  • N-(2-Chloroethyl)-N'-(3-pyridinyl)urea (CAS 13908-58-2) : This analog has a 3-pyridinyl group instead of 2-pyridinyl. While both share the chloroethyl-urea backbone, the pyridine ring position affects electronic properties and binding interactions. For example, 3-pyridinyl derivatives may exhibit distinct metabolic pathways or receptor affinities .
  • N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) : Marketed for pesticidal applications, this compound highlights the role of halogenated pyridines in agrochemicals. The 4-chloro substitution on pyridine enhances stability and bioactivity compared to unsubstituted analogs .

Key Differences :

  • The target compound’s 2-pyridinylethyl chain introduces a flexible spacer between the urea and aromatic ring, which may influence conformational flexibility and membrane permeability .

Chloroethyl Nitrosoureas

Nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) are clinically used alkylating agents. Comparisons include:

  • Mechanism: Nitrosoureas generate reactive chloroethyl diazonium ions, causing DNA interstrand cross-links (ICLs) and single-strand breaks.
  • Metabolism: Chloroethyl nitrosoureas undergo microsomal denitrosation (e.g., via CYP450 enzymes) to form non-alkylating ureas, whereas the target compound may follow glutathione conjugation pathways due to the absence of a nitroso group .

Key Differences :

  • The target compound’s urea backbone without nitroso modification may result in lower cytotoxicity but improved metabolic stability compared to nitrosoureas .

Structural and Functional Data Table

Compound Structure Highlights Biological Activity Key References
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea 2-Chloroethyl, 2-pyridinylethyl urea Inferred: Potential antineoplastic
N-Phenyl-N'-(2-chloroethyl)urea Phenyl, 2-chloroethyl urea Microtubulin inhibition (IC₅₀ ~1 µM)
BCNU Bis(2-chloroethyl) nitrosourea DNA cross-linking, leukemias
N-(2-Chloroethyl)-N'-(3-pyridinyl)urea 3-Pyridinyl, 2-chloroethyl urea Inferred: Receptor modulation

Biological Activity

N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea, also known by its CAS number 42471-42-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and toxicology. This article reviews its biological activity, including antitumor properties, mutagenicity, and other pharmacological effects.

  • Molecular Formula : C₁₀H₁₄ClN₃O
  • Molecular Weight : 227.7 g/mol
  • Melting Point : 112-114 °C
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC₁₀H₁₄ClN₃O
Molecular Weight227.7 g/mol
Melting Point112-114 °C
Hazard ClassificationIrritant

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. A study evaluated its effectiveness against L1210 leukemia cells implanted intraperitoneally in mice. The compound demonstrated enhanced antitumor efficacy compared to its parent compounds, suggesting a promising avenue for cancer treatment development .

Case Study: Antitumor Evaluation

A comparative study on several derivatives of this compound highlighted that certain modifications led to improved antitumor properties. Specifically, novel derivatives were synthesized and tested against various cancer cell lines including Mia PaCa-2 and PANC-1, showing IC50 values in the low micromolar range, indicating potent activity .

Mutagenicity and Toxicity

The compound has been associated with mutagenic effects. A report from the Japan Industrial Safety and Health Association lists it among chemicals with established mutagenicity. This raises concerns regarding its safety profile, particularly in occupational settings where exposure might occur .

Toxicological Studies

Toxicological evaluations have shown that exposure to this compound can lead to cellular damage and apoptosis in human skin cells. The mechanisms of toxicity appear to be linked to oxidative stress and DNA damage pathways, which are common among alkylating agents .

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship of this compound have revealed that modifications in the pyridine ring significantly affect biological activity. For instance, alterations in substituents on the pyridine moiety can enhance antitumor potency or reduce mutagenicity. This information is crucial for designing safer and more effective derivatives for clinical use .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity TypeObserved EffectReference
AntitumorSignificant efficacy against L1210 leukemia cells
MutagenicityClassified as mutagenic
ToxicityInduces cellular apoptosis in skin cells
Structure-Activity RelationshipModifications enhance efficacy or reduce toxicity

Q & A

Q. What are the established synthetic routes for N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via urea bond formation between a chloroethylamine derivative and a pyridinyl ethylamine. A common approach involves reacting 2-(2-pyridinyl)ethylamine with 2-chloroethyl isocyanate in anhydrous chloroform under reflux (60–70°C for 6–8 hours). Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Key Variables :
VariableImpact on YieldOptimal Conditions
SolventPolar aprotic solvents (DMF, CHCl₃) improve solubilityChloroform
TemperatureHigher temps accelerate reaction but risk decomposition60–70°C
Coupling AgentCarbodiimides (DCC) enhance urea bond formationDCC (1.2 eq.)

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆) resolve pyridinyl protons (δ 8.3–8.5 ppm) and chloroethyl groups (δ 3.6–3.8 ppm).
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., m/z 284.12 for C₁₁H₁₄ClN₃O) .
  • X-ray Crystallography : Single-crystal analysis (Mo-Kα radiation, λ = 0.71073 Å) reveals urea bond geometry and intermolecular hydrogen bonding (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antiarrhythmic vs. inert effects) may arise from:
  • Purity Differences : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to verify >98% purity .
  • Assay Variability : Standardize in vitro models (e.g., patch-clamp for ion channel effects) and include positive controls (e.g., lidocaine) .
  • Structural Analogues : Compare with N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea, which shares pyridinyl motifs but differs in chloro-substitution .

Q. What experimental strategies can elucidate the reaction mechanism of urea bond formation in this compound?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress via FT-IR (disappearance of isocyanate peak at ~2270 cm⁻¹) .
  • Isotopic Labeling : Use ¹⁵N-labeled amines to track urea bond formation via 2D NMR (¹H-¹⁵N HSQC).
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and activation energies for isocyanate-amine coupling .

Q. How can researchers optimize this compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Pathways : Hydrolysis of the chloroethyl group (pH-dependent) is a key instability factor. Accelerated stability testing (40°C/75% RH for 4 weeks) quantifies degradation products via LC-MS .
  • Formulation Strategies : Encapsulation in PEGylated liposomes (50–100 nm diameter) reduces aqueous hydrolysis and extends half-life in plasma .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer :
  • Non-linear Regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀ and Hill coefficients.
  • ANOVA with Tukey’s Post Hoc : Compare treatment groups (e.g., 0.1–10 μM concentrations) to control for significance (p < 0.05) .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets (e.g., 96-well plate assays) .

Structural & Functional Insights

Q. How does the pyridinyl moiety influence this compound’s binding affinity to molecular targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina simulates interactions with targets (e.g., GABA receptors). Pyridinyl nitrogen forms hydrogen bonds with Thr207 residue (ΔG = −9.2 kcal/mol) .
  • SAR Studies : Replace pyridinyl with phenyl (lower affinity) or quinolinyl (higher lipophilicity) to assess pharmacophore requirements .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea
Reactant of Route 2
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N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea

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